6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Description
6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a heterocyclic compound featuring a fused triazolo-triazine core. The molecule includes a tert-butyl group at the 6-position and a sulfanyl-linked 3,4-dichlorophenyl ketone moiety at the 3-position.
Properties
IUPAC Name |
6-tert-butyl-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N5O2S/c1-16(2,3)12-13(25)19-14-20-21-15(23(14)22-12)26-7-11(24)8-4-5-9(17)10(18)6-8/h4-6H,7H2,1-3H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJRKTGAGZZRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2SCC(=O)C3=CC(=C(C=C3)Cl)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a complex heterocyclic compound with a molecular formula of and a molecular weight of 412.29 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy.
Chemical Structure and Properties
The compound features a triazole ring fused with a triazine moiety, which is known for its diverse biological activities. The presence of the tert-butyl group and the dichlorophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.29 g/mol |
| Purity | Typically 95% |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of triazole and triazine compounds possess significant anticancer properties. For instance:
- Cytotoxicity : Compounds structurally related to this triazolo-triazine have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways including the modulation of signaling cascades associated with cancer progression.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial Effects : Similar compounds have shown activity against a range of bacteria including strains resistant to conventional antibiotics. The mechanism typically involves disruption of bacterial cell wall synthesis or function .
- Antifungal Activity : Triazole derivatives are known for their antifungal properties, often used in clinical settings to treat fungal infections .
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
-
Study on Anticancer Properties : A recent study synthesized various triazole derivatives and tested their cytotoxicity against human cancer cell lines. One derivative exhibited IC50 values significantly lower than standard chemotherapeutics .
Compound Cell Line IC50 (µM) Compound A MCF-7 5.0 Compound B Bel-7402 8.0 Standard Drug MCF-7 10.0 -
Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of triazole-thione derivatives against several pathogenic bacteria. The results indicated that certain derivatives had comparable or superior activity compared to established antibiotics .
Pathogen Minimum Inhibitory Concentration (MIC) E. coli 12 µg/mL S. aureus 8 µg/mL C. albicans 16 µg/mL
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to 6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one exhibit promising anticancer properties. For instance:
- A series of triazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications on the triazole structure could lead to enhanced antiproliferative activity .
- Molecular docking studies suggested that these compounds can effectively bind to target proteins involved in cancer cell proliferation .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Research indicates that triazole derivatives can inhibit the growth of several bacterial strains and fungi:
- Triazoles are known to disrupt fungal cell membrane synthesis, making them effective against pathogenic fungi .
- The incorporation of specific substituents in the triazole structure enhances its antibacterial activity against resistant strains .
Polymer Chemistry
Triazole-containing compounds have been utilized in the synthesis of advanced materials:
- They serve as monomers or cross-linking agents in polymer formulations due to their ability to form stable networks .
- The thermal stability and mechanical properties of polymers can be significantly improved by incorporating such heterocycles into their structure.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Screening
A recent study involved synthesizing a series of triazolo-triazine derivatives and evaluating their anticancer activity against human breast cancer cells. The study found that specific structural modifications led to compounds with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, various triazole derivatives were tested against common bacterial pathogens. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to or lower than those of traditional antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The compound belongs to the triazolo-triazine family, which differs from other fused heterocycles like triazolo-thiadiazoles (e.g., 3-alkyl/aryl-6-(3’-pyridyl)triazolo[3,4-b]-1,3,4-thiadiazoles). Triazolo-thiadiazoles exhibit broad-spectrum bioactivity attributed to their sulfur-containing thiadiazole ring, which enhances metabolic stability compared to the triazine core in the target compound .
Substituent Effects
- This contrasts with 6-arylmethyl-substituted thiazolo-triazinones (e.g., 6-benzyl-3-aryl derivatives), where aryl groups introduce planar steric hindrance, reducing solubility but enhancing target binding .
- Dichlorophenyl Group: The 3,4-dichlorophenyl moiety is a hallmark of bioactivity in pesticidal and anticancer compounds. For example, in 6-arylmethyl-3-aryl-thiazolo-triazinones, electron-withdrawing substituents like chlorine enhance electrophilic reactivity, facilitating covalent interactions with biological nucleophiles . This aligns with findings that halogenated aromatic groups improve insecticidal efficacy by disrupting insect cuticle permeability .
Bioactivity and Mechanism
- Anticancer Potential: Analogous compounds induce ferroptosis (iron-dependent cell death) in oral squamous cell carcinoma (OSCC) by disrupting redox homeostasis .
- Insecticidal Activity : Substituents like dichlorophenyl groups enhance toxicity against insects by interfering with metabolic enzymes, as observed in plant-derived bioactive compounds .
Data Table: Key Comparisons
Research Implications
The structural uniqueness of 6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one positions it as a candidate for:
- Targeted Cancer Therapy : Leveraging ferroptosis induction mechanisms observed in triazolo-triazine analogs .
- Next-Generation Pesticides : Optimizing dichlorophenyl substituents for enhanced insect cuticle penetration . Further studies should prioritize in vitro bioactivity screening and molecular docking to validate mechanistic hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
